3,4-dichloro-N-methoxybenzenesulfonamide
Description
3,4-Dichloro-N-methoxybenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with chlorine atoms at the 3- and 4-positions and a methoxy group attached to the sulfonamide nitrogen. The dichloro substituents likely enhance lipophilicity and target-binding affinity, while the methoxy group may influence metabolic stability and solubility .
Properties
Molecular Formula |
C7H7Cl2NO3S |
|---|---|
Molecular Weight |
256.11 g/mol |
IUPAC Name |
3,4-dichloro-N-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-13-10-14(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 |
InChI Key |
OLHWDVYIMQSQIR-UHFFFAOYSA-N |
Canonical SMILES |
CONS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural features, physicochemical properties, and uses of 3,4-dichloro-N-methoxybenzenesulfonamide and related compounds:
Key Research Findings
- Substituent Position Effects: The 3,4-dichloro configuration in the target compound may enhance binding to acetolactate synthase (ALS) enzymes compared to 2,4-dichloro analogs like sulfentrazone, which targets protoporphyrinogen oxidase (PPO) . Ethoxymethoxy groups in etobenzanid improve systemic mobility in plants, whereas the methoxy group in this compound may limit translocation due to reduced polarity .
- Physicochemical Properties: The compound from (Cpd. Higher molar mass and complex structures (e.g., Cpd. 478262-51-0) correlate with prolonged soil persistence but may increase bioaccumulation risks .
Biological Activity :
- Sulfentrazone’s triazolyl group enables broad-spectrum weed control, while this compound’s simpler structure may restrict its efficacy to specific weed species .
- Isoxazole-containing compounds (e.g., Cpd. 478262-51-0) often target nitrogen metabolism pathways, differing from the ALS inhibition mechanism of sulfonamides .
Critical Notes and Limitations
- Data Gaps : Direct experimental data on this compound are scarce; inferences rely on structural analogs.
- Contradictions : ’s compound has conflicting properties (e.g., low pKa vs. high molecular weight), complicating direct comparisons.
- Environmental Impact : Simpler sulfonamides like this compound may degrade faster than poly-substituted analogs, reducing ecological persistence .
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